Styromal
Overview
Description
Styromal, also known as this compound, is a useful research compound. Its molecular formula is C12H10O3 and its molecular weight is 202.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 137654. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Technology, Industry, and Agriculture - Manufactured Materials - Biomedical and Dental Materials - Polymers - Plastics - Polystyrenes - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Binding; Emulsion stabilizing; Film forming. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Stomatal Acclimation and Closure Signal Integration : Stomata, microscopic pores on leaf surfaces, control CO2 uptake and water loss, integrating endogenous signals and environmental cues. A study highlights the importance of abscisic acid (ABA) as a central regulator and integrator of long-term changes in stomatal behavior, contributing to improved water and nutrient efficiency in crops (Dittrich et al., 2019).
Stomatal Development and Physiological Potential : Stomatal development influences plant productivity and environmental interactions. Technological advances have enabled interdisciplinary studies, providing new insights into stomatal biology, important for understanding plant physiology and its link to global scales (Dow & Bergmann, 2014).
Use of Polymeric Stomatocytes in Scientific Research : Sub-micrometer polymeric stomatocytes are investigated for confined crystallization of inorganic compounds. These bowl-shaped compartments are useful for shielding crystalline cargos during electron microscopy, highlighting their potential as templates in crystallography methodologies (Adawy et al., 2017).
Stomatal Responses to Environmental Stress : Research on stomatal responses to drought in Mediterranean woody species reveals how stomatal sensitivity is related to leaf life span and habit. This has implications for understanding plant adaptations to soil and atmospheric drought conditions (Mediavilla & Escudero, 2003).
Advanced Imaging Techniques in Stomatal Research : Automated tools like StomaAI (SAI) are being developed for efficient analysis of stomata, enhancing research speed and accuracy in plant health and growth studies. This represents a significant advancement in the field of plant physiology research (Sai et al., 2022).
Mechanism of Action
Target of Action
Styromal, also known as Mesenchymal Stromal Cells (MSCs), primarily targets the immune system and injured tissues . MSCs are a subset of non-hematopoietic fibroblast-like cells that can differentiate into multiple lineages such as chondrocytes, osteoblasts, adipocytes, myoblasts, and others . They are located in nearly all tissues but are mostly found in perivascular niches . MSCs play a significant role in tissue repair and regeneration .
Mode of Action
MSCs interact with immune cells in both innate and adaptive immune systems, modulating immune responses and enabling immunosuppression and tolerance induction . They migrate to sites of injury and then differentiate into functional cells, or they can fuse with compromised cells to regenerate damaged tissues .
Biochemical Pathways
It is known that mscs are involved in various biological processes, including tissue repair, regeneration, and immunomodulation . They can secrete factors that regulate adjacent cells, contributing to the repair and regeneration of tissues .
Pharmacokinetics
The pharmacokinetics of MSCs involve their distribution, metabolism, and excretion after systemic application in vivo .
Result of Action
The molecular and cellular effects of this compound’s action include immunomodulation, tissue repair, and regeneration . MSCs can differentiate into various cell types, contributing to tissue repair. They also interact with immune cells, modulating immune responses and promoting immunosuppression and tolerance induction .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the rapid rate of current climate change has been affecting stomatal responses, as a new balance between photosynthesis and water-use efficiency has to be found
Properties
IUPAC Name |
furan-2,5-dione;styrene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8.C4H2O3/c1-2-8-6-4-3-5-7-8;5-3-1-2-4(6)7-3/h2-7H,1H2;1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOLATMHLPFJRGC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC=CC=C1.C1=CC(=O)OC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
128162-14-1, 106209-33-0, 68910-21-4, 112020-31-2, 862736-37-6, 9011-13-6, 9011-13-6 (Parent) | |
Record name | Maleic anhydride-styrene block copolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=128162-14-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Maleic anhydride-styrene alternating copolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=106209-33-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 2,5-Furandione, polymer with ethenylbenzene, C12-28-alkyl esters | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=68910-21-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Maleic anhydride-styrene graft copolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=112020-31-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 2,5-Furandione, polymer with ethenylbenzene, alternating, diblock | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=862736-37-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Maleic anhydride-styrene copolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=9011-13-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 2,5-Furandione, polymer with ethenylbenzene, sodium salt | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025736612 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,5-Furandione, polymer with ethenylbenzene, zinc salt | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042912798 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID50911339 | |
Record name | Furan-2,5-dione--ethenylbenzene (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50911339 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Off-white powder or flakes with a styrene-like odor; [Total Petrochemicals MSDS] | |
Record name | Styrene-maleic anhydride copolymer | |
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CAS No. |
25736-61-2, 42912-79-8, 9011-13-6, 109768-17-4 | |
Record name | 2,5-Furandione, polymer with ethenylbenzene, sodium salt | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025736612 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,5-Furandione, polymer with ethenylbenzene, zinc salt | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042912798 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Styromal | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=137654 | |
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Record name | Styromal | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=124032 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | Styromal | |
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URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99620 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 2,5-Furandione, polymer with ethenylbenzene, sodium salt | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
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Record name | 2,5-Furandione, polymer with ethenylbenzene, zinc salt | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
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Record name | 2,5-Furandione, polymer with ethenylbenzene | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
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Record name | Furan-2,5-dione--ethenylbenzene (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50911339 | |
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Record name | 2,5-Furandione, polymer with ethenylbenzene, sodium salt | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.106.983 | |
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Record name | Styrene maleic anhydride copolymer | |
Source | European Chemicals Agency (ECHA) | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Styromal and what are its main applications based on current research?
A1: this compound is a copolymer of styrene and maleic anhydride. While its specific applications are diverse, the provided research highlights its use in several key areas:
- Separator Coatings in Batteries: this compound, when dissolved in methyl ethyl ketone along with nitriloacrylic acid (SN-20), can stabilize calcium hydroxide dispersions for electrophoretic deposition. This process allows for the creation of battery separators with controlled weight, thickness, and porosity directly on battery electrodes. []
- Vaginal Gels: Modified this compound serves as a base for adsorptive vaginal gels, exhibiting suitable rheological properties for this application. []
- Hot-Pressed Sheet Materials: Research indicates this compound's potential use in manufacturing hot-pressed sheets from sawdust, though specific details about its role and the resulting material properties are limited in the provided abstracts. []
Q2: How does the concentration of this compound affect material properties?
A2: One study examined the influence of this compound concentration on the characteristics of cellulose acetate dope and the resulting fibers. While the abstract doesn't provide specific data, it suggests that the characteristic viscosity of this compound plays a significant role in determining the final properties of both the dope and the fiber. []
Q3: Are there safety concerns regarding this compound use in workplaces?
A3: Yes, research has been conducted to determine the maximum permissible concentration of this compound in the air of work areas. This suggests potential health risks associated with occupational exposure, emphasizing the need for appropriate safety measures and regulations. [, ]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.